LEO-29102
准备方法
合成路线和反应条件: LEO29102 的合成涉及几个关键步骤,从匹克拉米司开始。 该过程包括同时引入 2’-烷氧基取代基和将酰胺修饰为酮连接基 。 反应条件通常包括使用有机溶剂和催化剂来促进所需的转化。
工业生产方法: LEO29102 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高通量反应器和连续流动工艺以确保质量和收率的一致性。 最终产品被配制成霜剂以供局部使用 .
化学反应分析
反应类型: LEO29102 主要经历取代反应,因为存在反应性官能团,例如吡啶基和苯氧基部分。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件: 涉及 LEO29102 的反应中使用的常用试剂包括二氯甲烷等有机溶剂,钯碳等催化剂,过氧化氢等氧化剂。 这些反应通常在受控的温度和压力下进行,以确保最佳的收率 .
主要产物: 从涉及 LEO29102 的反应中形成的主要产物包括各种取代衍生物和氧化形式。 这些产物通常使用质谱法和核磁共振波谱法等技术进行分析,以确认其结构 .
科学研究应用
LEO29102 在化学、生物学、医学和工业领域具有多种科学研究应用。 在化学方面,它被用作模型化合物来研究磷酸二酯酶 4 的抑制及其对环状腺苷单磷酸 (cAMP) 水平的影响 。 在生物学方面,它被用来研究 PDE4 在炎症途径和免疫反应中的作用 。 在医学方面,LEO29102 正在探索其治疗各种炎症性皮肤病的潜力,包括特应性皮炎和银屑病 。 在工业方面,它被用于开发新的局部制剂和药物递送系统 .
作用机制
相似化合物的比较
LEO29102 在 PDE4 抑制剂中是独一无二的,因为它采用了软药设计,这使得药物可以有效地递送至皮肤,同时系统暴露最小 。 类似的化合物包括罗氟米司特、阿普米司特和克里沙博乐,它们也是用于治疗炎症性疾病的 PDE4 抑制剂 。 LEO29102 在临床试验中显示出优越的疗效和安全性特征,使其成为治疗特应性皮炎的有希望的候选药物 .
类似化合物列表
- 罗氟米司特
- 阿普米司特
- 克里沙博乐
- LEO39652
- GW842470X
- DRM02
生物活性
LEO-29102 is a novel phosphodiesterase-4 (PDE4) inhibitor developed for the treatment of inflammatory skin conditions, particularly atopic dermatitis (AD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.
This compound functions primarily as a selective inhibitor of the PDE4D isoform, which plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this compound increases cAMP concentrations, leading to anti-inflammatory effects through the modulation of various signaling pathways involved in immune responses.
2. Pharmacokinetics and Formulation
This compound is formulated as a topical cream, designed for efficient drug delivery to the skin with minimal systemic absorption. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Molecular Weight | Low (specific value not disclosed) |
Log D | ~3 |
Protein Binding | ~95% |
EC50 | ~60 nM |
The low molecular weight and high protein binding affinity indicate favorable characteristics for topical application, minimizing potential side effects associated with systemic exposure .
3.1 Phase II Studies
In clinical trials, particularly Phase II studies, this compound demonstrated significant efficacy in reducing symptoms of atopic dermatitis. A notable study reported that 60% of adult participants achieved a 50% reduction in the Scoring of Atopic Dermatitis (SCORAD), while 90% of pediatric patients reached Eczema Area Severity Index (EASI) 50 . These results underscore this compound's potential as an effective treatment option for both adults and children suffering from AD.
3.2 Safety and Tolerability
Safety assessments during clinical trials indicate that this compound is generally well-tolerated among participants. Adverse effects were minimal and primarily localized to application sites, which aligns with its design as a soft-drug intended for topical use . The ongoing evaluation of long-term safety profiles remains essential as the drug progresses through clinical phases.
4.1 Case Study Analysis
A recent case study utilizing Open Flow Microperfusion (dOFM) technology provided insights into the pharmacokinetic behavior of this compound in human skin. The study highlighted that dOFM sampling yielded lower variability compared to traditional biopsy methods, suggesting more reliable data on drug exposure levels in interstitial fluid .
4.2 Comparative Studies
Comparative studies between this compound and other PDE4 inhibitors revealed that while this compound showed promising efficacy, other compounds like LEO-39652 did not demonstrate similar engagement with therapeutic targets . This finding emphasizes the unique pharmacological profile of this compound.
5. Conclusion
This compound represents a significant advancement in the treatment landscape for atopic dermatitis. Its selective inhibition of PDE4D, coupled with favorable pharmacokinetic properties and robust clinical efficacy data, positions it as a promising candidate for dermatological therapies. Ongoing research will further elucidate its long-term safety and efficacy across diverse patient populations.
属性
CAS 编号 |
1035572-38-3 |
---|---|
分子式 |
C20H22Cl2N2O5 |
分子量 |
441.3 g/mol |
IUPAC 名称 |
2-[6-[2-(3,5-dichloropyridin-4-yl)acetyl]-2,3-dimethoxyphenoxy]-N-propylacetamide |
InChI |
InChI=1S/C20H22Cl2N2O5/c1-4-7-24-18(26)11-29-19-12(5-6-17(27-2)20(19)28-3)16(25)8-13-14(21)9-23-10-15(13)22/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,24,26) |
InChI 键 |
HOKIHKLKOZWCRY-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl |
规范 SMILES |
CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
LEO-29102; LEO 29102; LEO29102. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。